molecular formula C6H12ClNO B2756693 rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride CAS No. 1993173-24-2

rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride

Cat. No. B2756693
CAS RN: 1993173-24-2
M. Wt: 149.62
InChI Key: MUSKGKUDAWRIJJ-KGZKBUQUSA-N
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Description

Rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride, also known as raclopride, is a selective dopamine D2 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions.

Mechanism of Action

Raclopride works by binding to dopamine D2 receptors in the brain, thereby blocking the action of dopamine. This results in a decrease in dopamine-mediated neurotransmission, which can have a variety of effects on behavior and physiology.
Biochemical and physiological effects:
Raclopride has been shown to have a variety of biochemical and physiological effects, including reducing the rewarding effects of drugs of abuse, decreasing locomotor activity, and altering the release of other neurotransmitters such as serotonin and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride in lab experiments is its selectivity for dopamine D2 receptors, which allows for more precise manipulation of dopamine-mediated neurotransmission. However, one limitation is that it does not distinguish between D2 receptor subtypes, which may have different effects on behavior and physiology.

Future Directions

There are several potential future directions for research involving rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride, including investigating its effects on other neurotransmitter systems, exploring its potential therapeutic uses in disorders such as addiction and schizophrenia, and developing more selective D2 receptor antagonists. Additionally, further research is needed to fully understand the complex role of dopamine in the brain and its implications for behavior and physiology.

Synthesis Methods

Raclopride can be synthesized by reacting 3,4-dihydroxybenzaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a reducing agent, followed by cyclization with hydrochloric acid. The resulting product is then purified by column chromatography.

Scientific Research Applications

Raclopride is used in a variety of scientific research applications, including neuroimaging, behavioral studies, and pharmacological research. It is particularly useful in studying the role of dopamine in addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-3-7-5-2-4-8-6(1)5;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSKGKUDAWRIJJ-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1OCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1OCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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